9-[4-(2-Fluorophenoxy)butyl]carbazole
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Overview
Description
9-[4-(2-Fluorophenoxy)butyl]carbazole is a chemical compound with the molecular formula C22H20FNO. It is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability .
Preparation Methods
The synthesis of 9-[4-(2-Fluorophenoxy)butyl]carbazole typically involves the reaction of carbazole with 4-(2-fluorophenoxy)butyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
9-[4-(2-Fluorophenoxy)butyl]carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, using nucleophiles like amines or thiols.
Scientific Research Applications
9-[4-(2-Fluorophenoxy)butyl]carbazole has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Medicine: Carbazole derivatives have been studied for their potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 9-[4-(2-Fluorophenoxy)butyl]carbazole involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 9-[4-(2-Fluorophenoxy)butyl]carbazole include other carbazole derivatives such as:
9H-Carbazole: The parent compound with a simpler structure.
Poly(2,7-carbazole): A polymeric derivative with extended conjugation length and lower bandgap energy.
Poly(3,6-carbazole): Another polymeric derivative with different electronic properties compared to poly(2,7-carbazole).
This compound is unique due to the presence of the fluorophenoxy group, which can impart distinct electronic and steric properties, making it suitable for specific applications in optoelectronics and materials science .
Properties
IUPAC Name |
9-[4-(2-fluorophenoxy)butyl]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO/c23-19-11-3-6-14-22(19)25-16-8-7-15-24-20-12-4-1-9-17(20)18-10-2-5-13-21(18)24/h1-6,9-14H,7-8,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFDVBHGZBABIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCOC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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